![molecular formula C17H15N5O2 B2675362 3-(2-(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)-2-氧代乙基)喹唑啉-4(3H)-酮 CAS No. 1797085-44-9](/img/structure/B2675362.png)
3-(2-(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)-2-氧代乙基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are known for their biological activity as tyrosine kinase inhibitors . They have been proposed for the treatment of various conditions including bone disorders, autism, HCV replication, and prevention of sudden cardiac death .
Synthesis Analysis
A general synthetic methodology for the synthesis of 6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones, which are similar to the compound , involves reacting a 2-aryl-substituted acrylate with the corresponding 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation . This results in pyrido[2,3-d]pyrimidines with an aryl substituent at position C6 .
科学研究应用
Autocatalytic Photoinduced Oxidative Dehydrogenation
- Summary of Application: This process involves the synthesis of C5–C6 unsaturated systems with the formation of a long-lived radical. The compound 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which is structurally similar to your compound, is used as a scaffold for the development of biologically active compounds .
- Methods of Application: The process involves irradiating the 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature without adding any external photosensitizer .
- Results: The process results in the formation of C5–C6 unsaturated compounds, which usually have higher activity .
Synthesis of 2-Arylamino Substituted 5,6-Dihydropyrido[2,3-d]pyrimidine
- Summary of Application: This process involves the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from α,β-unsaturated esters, malononitrile, and an aryl substituted guanidine .
- Methods of Application: The process involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl substituted guanidine in 1,4-dioxane .
- Results: The process results in the formation of 4-aminopyridopyrimidines .
Microwave-assisted Synthesis
- Summary of Application: A clean, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield .
- Methods of Application: The synthesis is achieved by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .
- Results: The DBU–H2O system can be recycled five times without activity loss .
Derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine
- Summary of Application: A number of new derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine were synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring .
- Methods of Application: The synthesis was achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid .
- Results: The results of this synthesis were not provided in the source .
属性
IUPAC Name |
3-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQGDLMWNHBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B2675281.png)
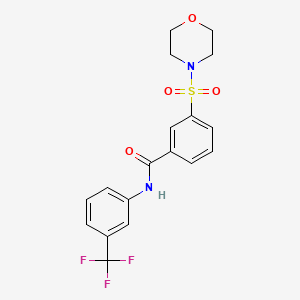
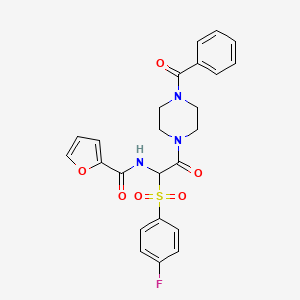
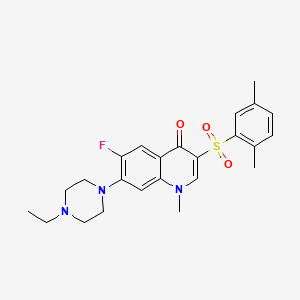
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)
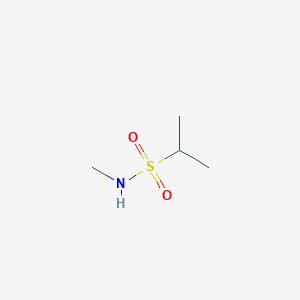
![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)
![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)
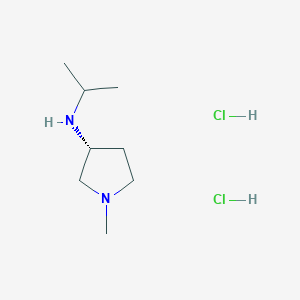
![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)
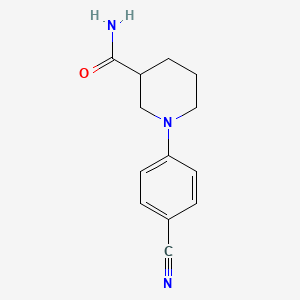
![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)
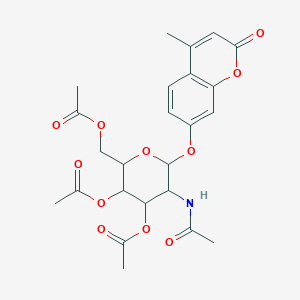
![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)